1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylsulfonyl and a fluorophenyl group. Its chemical formula is , and it has a molecular weight of approximately 315.36 g/mol. The compound is primarily used as a building block for synthesizing more complex molecules and has potential applications in drug development and enzyme interaction studies.
The compound can be sourced from various chemical suppliers, including VWR and Santa Cruz Biotechnology, which provide it for research purposes. It is also listed in databases such as PubChem, where detailed chemical information can be accessed.
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the ethylsulfonyl group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride. This reaction is often conducted under basic conditions, using triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid features:
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid can participate in several types of chemical reactions:
These reactions allow for further functionalization of the compound, expanding its utility in synthetic chemistry.
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid is characterized by:
The compound exhibits typical behavior associated with carboxylic acids and sulfonamides, including:
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid has several scientific applications:
The versatility of this compound makes it significant in various fields, particularly in developing new pharmaceutical agents and understanding biochemical processes.
The development of cannabinoid receptor type 1 (CB1) antagonists represents a significant chapter in metabolic disease pharmacotherapy. Rimonabant (SR141716A), the first clinically approved CB1 inverse agonist/antagonist, demonstrated robust efficacy in weight reduction and improvement of metabolic parameters in obese patients. Its mechanism involved appetite suppression and enhanced energy expenditure through central and peripheral CB1 receptor blockade. Clinical trials confirmed significant reductions in body weight, improved lipid profiles, and enhanced insulin sensitivity. However, due to dose-dependent psychiatric adverse events—including anxiety, depression, and suicidal ideation linked to central nervous system (CNS) CB1 modulation—rimonabant was withdrawn from European markets in 2008 [2] [6].
This setback catalyzed a paradigm shift toward peripherally restricted CB1 antagonists. Research established that CB1 receptors in metabolic tissues (liver, adipose, skeletal muscle, pancreas) mediate key therapeutic effects:
Compounds like RTI-1092769 exemplify this new generation. This pyrazole-based weak inverse agonist exhibits minimal brain penetration yet effectively inhibits weight gain, improves glucose utilization, reduces hepatic triglyceride content, and ameliorates steatosis in diet-induced obese (DIO) mice, independent of significant food intake reduction [2].
Table 1: Key Preclinical Efficacy Findings for Peripherally Restricted CB1 Antagonists (e.g., RTI-1092769) in DIO Mice [2]
Metabolic Parameter | Effect of Treatment | Significance vs. HFD Control |
---|---|---|
Body Weight Gain | Dose-dependent inhibition (~9% difference at 1 mpk) | Significant at all doses |
Hepatic Triglyceride Content | Significant reduction | Significant |
Liver Steatosis (Histology) | Dose-dependent improvement | Significant |
Fasting Glucose | Reduction | Significant |
Glucose Tolerance (oGTT AUC) | Improvement | Significant (0.1 & 1 mpk) |
Circulating ALT/AST | ~50% reduction (1 mpk) | Significant |
The core rationale for peripheral restriction stems from the spatial dissociation of CB1 receptor functions: metabolic regulation occurs predominantly in peripheral tissues, while adverse neuropsychiatric effects originate centrally. Strategies to achieve peripheral restriction focus on limiting BBB permeability [2] [5] [6]:
The therapeutic goal is to harness the benefits of peripheral CB1 blockade—reducing lipogenesis, improving insulin sensitivity, enhancing hepatic lipid metabolism, modulating adipokine release—while avoiding CNS-mediated side effects. This approach shows promise not only for obesity and type 2 diabetes but also for comorbid conditions like NAFLD/NASH and diabetic nephropathy [2] [6] [9].
The molecular architecture of CB1 antagonists critically determines their binding affinity and selectivity. The target compound, 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (C₁₄H₁₈FNO₄S, MW 315.37, CAS 1020722-14-8 [1]), incorporates key pharmacophoric elements common to potent and/or peripherally restricted CB1 ligands:
Table 2: Impact of Key Chemical Features on CB1 Receptor Affinity and Physicochemical Properties
Chemical Feature | Role in CB1 Binding Affinity/Selectivity | Impact on Physicochemical Properties/Peripheral Restriction | Evidence from Related Compounds |
---|---|---|---|
Aryl Sulfonamide (-SO₂NHR) | H-bond acceptor; Hydrophobic/van der Waals interactions with R group; Critical for high affinity | Increases TPSA; Moderate impact on LogD | Removal in analogs drastically reduced affinity [3]; Ethyl optimal vs methyl [3] |
ortho-Fluoro on Aryl Ring | Alters electron density & conformation; Potential H-bonding; Blocks metabolism | Slightly increases TPSA; Modestly decreases LogD; Minor impact on pKa | Fluorine position critical in SAR for CB1/CB2 ligands [3] [7]; Improves metabolic stability |
Piperidine-3-Carboxylic Acid | Ionic/H-bond interactions with basic residues (e.g., Lys192); Potential "tether" | Significantly increases TPSA; Lowers LogD (ionized); Key driver for peripheral restriction | Acid analogs show low MDCK-mdr1 permeability (<10% A→B) vs non-acids [5]; Essential for activity in many series |
Piperidine Scaffold | Constrains spatial relationship of key substituents | Modulates overall conformation and steric bulk | Central core in rimonabant, otenabant, and many peripherally restricted designs [5] [7] |
The specific combination of the ethylsulfonylphenyl group (providing hydrophobic bulk and H-bonding) and the ortho-fluorophenyl group (offering optimal steric/electronic effects and stability) attached to the central piperidine core bearing a polar carboxylic acid positions 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid as a structurally distinct entity designed for potent peripheral CB1 receptor interaction while minimizing CNS exposure.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1